molecular formula C18H17NO7 B2464519 Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate CAS No. 305341-76-8

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate

Cat. No.: B2464519
CAS No.: 305341-76-8
M. Wt: 359.334
InChI Key: KXUDSWLEYYAEMD-UHFFFAOYSA-N
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Description

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a malonate ester

Scientific Research Applications

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical intermediates.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility for confirming product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with 5-(2-nitrophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the methylene bridge between the furan ring and the malonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Mechanism of Action

The mechanism of action of Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is not fully elucidated. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. The nitrophenyl group may play a crucial role in its interaction with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malonate
  • Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate
  • Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate

Uniqueness

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

diethyl 2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-3-24-17(20)14(18(21)25-4-2)11-12-9-10-16(26-12)13-7-5-6-8-15(13)19(22)23/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUDSWLEYYAEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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